molecular formula C41H35N3O4 B613501 Fmoc-D-His(Mtt)-OH CAS No. 200926-19-8

Fmoc-D-His(Mtt)-OH

Cat. No.: B613501
CAS No.: 200926-19-8
M. Wt: 633,73 g/mole
InChI Key: MNOCIIYDYLYWEU-KXQOOQHDSA-N
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Description

Fmoc-D-His(Mtt)-OH is a derivative of histidine, an essential amino acid, modified with a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group at the amino terminus and a 4-methyltrityl (Mtt) protecting group at the imidazole side chain. This compound is commonly used in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under mild conditions. The Fmoc group is particularly useful for protecting the amino group during peptide synthesis, while the Mtt group protects the imidazole ring of histidine, preventing unwanted side reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-His(Mtt)-OH typically involves the following steps:

    Protection of the Imidazole Ring: The imidazole ring of histidine is protected by reacting it with 4-methyltrityl chloride in the presence of a base such as triethylamine. This forms the Mtt-protected histidine.

    Fmoc Protection: The amino group of the Mtt-protected histidine is then protected by reacting it with 9-fluorenylmethyloxycarbonyl chloride in the presence of a base like diisopropylethylamine. This results in the formation of this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of histidine are reacted with 4-methyltrityl chloride and 9-fluorenylmethyloxycarbonyl chloride under controlled conditions.

    Purification: The product is purified using techniques such as crystallization, chromatography, or recrystallization to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: Fmoc-D-His(Mtt)-OH undergoes several types of reactions, including:

    Deprotection Reactions: Removal of the Fmoc group is typically achieved using a base such as piperidine, while the Mtt group can be removed using trifluoroacetic acid (TFA) in the presence of scavengers.

    Coupling Reactions: The compound can participate in peptide bond formation through coupling reactions with other amino acids or peptides using reagents like benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) or N,N’-diisopropylcarbodiimide (DIC).

Common Reagents and Conditions:

    Deprotection: Piperidine for Fmoc removal, TFA for Mtt removal.

    Coupling: BOP, DIC, and bases like diisopropylethylamine.

Major Products:

    Deprotected Histidine: Removal of protecting groups yields free histidine.

    Peptides: Coupling reactions result in the formation of peptides with histidine residues.

Scientific Research Applications

Fmoc-D-His(Mtt)-OH has a wide range of applications in scientific research:

    Peptide Synthesis: It is extensively used in SPPS for the synthesis of peptides and proteins.

    Drug Development: The compound is used in the development of peptide-based drugs and therapeutic agents.

    Biological Studies: It is employed in studies involving protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding.

    Material Science: this compound is used in the fabrication of functional materials due to its self-assembly properties.

Mechanism of Action

The mechanism of action of Fmoc-D-His(Mtt)-OH primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino terminus, preventing unwanted reactions during peptide elongation. The Mtt group protects the imidazole ring of histidine, ensuring selective reactions at the desired sites. Upon deprotection, the free histidine can participate in various biochemical processes, including enzyme catalysis and metal ion coordination.

Comparison with Similar Compounds

    Fmoc-His(Trt)-OH: Similar to Fmoc-D-His(Mtt)-OH but with a trityl (Trt) protecting group instead of Mtt.

    Fmoc-His(Boc)-OH: Uses a tert-butyloxycarbonyl (Boc) group for side chain protection.

    Fmoc-His(Clt)-OH: Uses a chlorotrityl (Clt) group for side chain protection.

Uniqueness: this compound is unique due to the specific combination of Fmoc and Mtt protecting groups, which provide stability and ease of removal under mild conditions. This makes it particularly suitable for SPPS, where selective deprotection is crucial for the synthesis of complex peptides.

Biological Activity

Fmoc-D-His(Mtt)-OH (N-Fmoc-D-histidine(Mtt)-OH) is a protected amino acid commonly used in solid-phase peptide synthesis (SPPS). Its biological activity is of significant interest due to its potential applications in drug development, especially in the context of peptide-based therapeutics. This article explores the synthesis, properties, and biological activities of this compound, supported by relevant studies and findings.

This compound is characterized by its Fmoc (9-fluorenylmethoxycarbonyl) protecting group, which facilitates its incorporation into peptides during SPPS. The Mtt (methoxytrityl) group protects the imidazole side chain of histidine, allowing for selective deprotection and functionalization.

Synthesis Process:

  • The compound is synthesized through standard procedures in SPPS, where it serves as a building block for various peptides.
  • The coupling efficiency of this compound can be influenced by the choice of coupling reagents and conditions. Studies indicate that it may exhibit variable coupling efficiencies depending on the reaction conditions employed .

2. Biological Activity

The biological activity of this compound can be assessed through various mechanisms, including its role in peptide structure and function.

2.1 Antimicrobial Activity

Research has demonstrated that peptides incorporating this compound can exhibit antimicrobial properties. For instance, studies on related compounds show that certain analogues demonstrate potent activity against strains like Staphylococcus aureus and Staphylococcus epidermidis , with minimum inhibitory concentrations (MICs) ranging from 0.62 to 2.5 μM . This suggests that histidine residues may contribute to the overall antimicrobial efficacy of peptides.

2.2 Cytotoxicity Studies

Cytotoxicity assays are critical for evaluating the safety and therapeutic potential of compounds containing this compound. For example, MTT assays have been employed to determine the cytotoxic effects of various peptide constructs containing this amino acid. Results indicate that while some peptides display low cytotoxicity (IC50 > 50 μM), others demonstrate significant cytotoxic effects against cancer cell lines .

3. Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of peptides containing this compound:

Peptide Variant Activity MIC (μM) Comments
Peptide AActive0.62Effective against MRSA
Peptide BModerate3.1Lower activity compared to Peptide A
Peptide CInactive>160No activity observed

This table summarizes findings from SAR studies that highlight how modifications around the histidine residue influence antimicrobial potency.

4. Case Studies

Several case studies have explored the implications of incorporating this compound into peptide sequences:

  • Case Study 1 : A study investigated a series of antimicrobial peptides where this compound was strategically placed within the sequence. Results indicated enhanced membrane-disrupting abilities, correlating with improved antibacterial activity .
  • Case Study 2 : Research on peptide conjugates containing methotrexate demonstrated that those incorporating this compound showed improved cellular uptake and cytotoxicity profiles compared to controls, suggesting a potential role in targeted cancer therapies .

Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(4-methylphenyl)-diphenylmethyl]imidazol-4-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H35N3O4/c1-28-20-22-31(23-21-28)41(29-12-4-2-5-13-29,30-14-6-3-7-15-30)44-25-32(42-27-44)24-38(39(45)46)43-40(47)48-26-37-35-18-10-8-16-33(35)34-17-9-11-19-36(34)37/h2-23,25,27,37-38H,24,26H2,1H3,(H,43,47)(H,45,46)/t38-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNOCIIYDYLYWEU-KXQOOQHDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CC(C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)C[C@H](C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H35N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00679795
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1-[(4-methylphenyl)(diphenyl)methyl]-D-histidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

633.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200926-19-8
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1-[(4-methylphenyl)(diphenyl)methyl]-D-histidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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